molecular formula C8H10N2O3S B2403989 4-(Methylsulfonyl)benzohydrazide CAS No. 53554-94-2

4-(Methylsulfonyl)benzohydrazide

Cat. No. B2403989
CAS RN: 53554-94-2
M. Wt: 214.24
InChI Key: QAKUWIZIFUAMIV-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzohydrazide is a biochemical used for proteomics research . It has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 .


Synthesis Analysis

A series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives: 4-(Methylsulfonyl)benzohydrazide is used as a starting material for the synthesis of various derivatives. A study demonstrated the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides from methyl 4-(bromomethyl)benzoate, azoles, and hydrazine hydrate, leading to the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazole-5-thione, and N-benzoyl-N′-alkyl(aryl)sulfonylhydrazines (Osyanin, Purygin, & Belousova, 2005).

Applications in Drug Synthesis and Characterization

  • Microwave-Assisted Drug Synthesis: Microwave-assisted chemical reactions use this compound as a key intermediate. This method is recognized for its simplicity, economy, and efficiency in drug synthesis, leading to the formation of 1,2,4-triazole derivatives (Panda, Kumar, & Sahoo, 2022).

Chemical Structure and Molecular Interactions

  • Molecular Structure Studies: The compound is also used in the study of molecular structures. For instance, the benzohydrazide molecule in one study was analyzed for its planarity and intermolecular hydrogen bonds, forming zigzag chains along specific axes (Gwaram et al., 2010).

Catalytic Properties

  • Catalytic Applications: The compound is used in the synthesis of catalytically active complexes. A study showed the use of benzohydrazide derivatives in synthesizing oxovanadium(V) complexes, demonstrating significant catalytic properties for sulfoxidation reactions (Wang, Guo, & Hu, 2013).

Biochemical and Medicinal Research

  • Bioactive Compound Synthesis: In biochemical research, this compound derivatives are synthesized for their potential bioactive properties. These compounds have shown promising results in various biological activities including antimicrobial and anticancer activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Synthesis of Intermediate Compounds

  • Synthesis of Intermediate Compounds: The compound is crucial in synthesizing intermediates for various applications. For example, in the production of Dexlansoprazole, a modified synthesis of an intermediate (2-chloromethyl-4-methanesulfonyl-3-methyl pyridine) involved the use of this compound (Gilbile, Bhavani, & Vyas, 2017).

Environmental Toxicity Studies

  • Environmental Toxicity Assessment: The compound is used in environmental toxicity studies. Research on the toxicity of sulcotrione and mesotrione, which contain a 4-(methylsulfonyl)benzoyl moiety, assessed their impact on environmental microorganisms, highlighting the importance of such compounds in ecotoxicology (Bonnet, Bonnemoy, Dusser, & Bohatier, 2008).

Solubility and Thermodynamic Studies

  • Thermodynamic and Solubility Research: this compound is used in studies related to the solubility and thermodynamic properties of chemical compounds, providing valuable data for industrial and pharmaceutical applications (Xu et al., 2016).

Safety and Hazards

4-(Methylsulfonyl)benzohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methylsulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKUWIZIFUAMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53554-94-2
Record name 4-(methylsulfonyl)benzohydrazide
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